molecular formula C9H11BrClN B1291464 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 215798-19-9

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1291464
M. Wt: 248.55 g/mol
InChI Key: ACCAGQFPUZGNNN-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

2,4-Dichloro-1,3,5-triazine (2.01 g, 12.7 mmol) was dissolved in 10 mL of dry DMF and the solution was cooled to 0° C. To this solution was added N,N-diisopropylethylamine, (6.65 mL, 38.2 mmol) and 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (3.26 g, 12.7 mmol). The resulting reaction mixture was stirred at 0° C. to RT for 1.5 h. The reaction mixture was quenched with water (10 mL) and extracted with EtOAc. The organics were dried with MgSO4, filtered and concentrated under reduced pressure. The crude material obtained was purified with medium pressure silica gel chromatography using gradient eluent, 0-40% EtOAc in hexanes to afford 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (1.90 g, 46% yield) as white solid.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C(N(CC)C(C)C)(C)C.Cl.[Br:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[CH2:26][NH:25][CH2:24][CH2:23]2>CN(C=O)C>[Br:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[CH2:26][N:25]([C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1)[CH2:24][CH2:23]2 |f:2.3|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=NC=NC(=N1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.65 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3.26 g
Type
reactant
Smiles
Cl.BrC=1C=C2CCNCC2=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. to RT for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material obtained
CUSTOM
Type
CUSTOM
Details
was purified with medium pressure silica gel chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C2CCN(CC2=CC1)C1=NC=NC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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